2-Methoxy-N-methyl-benzenepropanamine
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Overview
Description
2-Methoxy-N-methyl-benzenepropanamine is an organic compound with the molecular formula C11H17NO. It is a crystalline solid with low to moderate volatility and is characterized by its aromatic or banana-like odor . This compound is used in various chemical research applications and serves as an intermediate in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methoxy-N-methyl-benzenepropanamine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with methylamine and a reducing agent such as sodium borohydride . The reaction proceeds as follows:
Step 1: 2-Methoxybenzaldehyde reacts with methylamine to form an imine intermediate.
Step 2: The imine intermediate is reduced using sodium borohydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 2-methoxybenzylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-methyl-benzenepropanamine undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Amine derivatives
Substitution: Various substituted benzenepropanamine derivatives
Scientific Research Applications
2-Methoxy-N-methyl-benzenepropanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methoxy-N-methyl-benzenepropanamine involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems by modulating the release and reuptake of neurotransmitters such as dopamine and serotonin . This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-methyl-benzeneethanamine
- 3-(2-Methoxyphenyl)-N-methylpropan-1-amine
- 2-Methoxy-N-methyl-benzeneethanamine
Uniqueness
2-Methoxy-N-methyl-benzenepropanamine is unique due to its specific structural features, such as the presence of a methoxy group and a methylamine moiety attached to a benzene ring. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12-9-5-7-10-6-3-4-8-11(10)13-2/h3-4,6,8,12H,5,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEQYGTUWKHOCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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